2-Butyl trifluoroacetate 2-Butyl trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 1536-78-3
VCID: VC21286588
InChI: InChI=1S/C6H9F3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3
SMILES: CCC(C)OC(=O)C(F)(F)F
Molecular Formula: C6H9F3O2
Molecular Weight: 170.13 g/mol

2-Butyl trifluoroacetate

CAS No.: 1536-78-3

Cat. No.: VC21286588

Molecular Formula: C6H9F3O2

Molecular Weight: 170.13 g/mol

* For research use only. Not for human or veterinary use.

2-Butyl trifluoroacetate - 1536-78-3

Specification

CAS No. 1536-78-3
Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
IUPAC Name butan-2-yl 2,2,2-trifluoroacetate
Standard InChI InChI=1S/C6H9F3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3
Standard InChI Key CQESPDFZIFJLII-UHFFFAOYSA-N
SMILES CCC(C)OC(=O)C(F)(F)F
Canonical SMILES CCC(C)OC(=O)C(F)(F)F

Introduction

Chemical Structure and Identification

2-Butyl trifluoroacetate is characterized by its molecular formula C6H9F3O2 and a molecular weight of 170.13 g/mol . The compound features a trifluoroacetate group attached to a secondary butyl alcohol, creating a stable ester with distinctive chemical properties.

Chemical Identifiers

The compound is registered under several identification systems that enable precise chemical recognition and classification, as shown in the following table:

Identifier TypeValue
CAS Number1536-78-3
IUPAC Namebutan-2-yl 2,2,2-trifluoroacetate
InChIInChI=1S/C6H9F3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3
InChIKeyCQESPDFZIFJLII-UHFFFAOYSA-N
SMILESCCC(C)OC(=O)C(F)(F)F

This compound is also known by several synonyms including "Acetic acid, 2,2,2-trifluoro-, 1-Methylpropyl ester" . The standardized identifiers provide unambiguous reference to the compound in chemical databases and literature.

Structural Features

The chemical structure of 2-butyl trifluoroacetate consists of a trifluoroacetate moiety (CF3COO-) bonded to a secondary butyl group (-CH(CH3)CH2CH3). This arrangement creates an ester linkage between the carboxylic acid and alcohol components. The presence of three fluorine atoms in the trifluoromethyl group significantly influences the compound's physical and chemical properties, particularly its reactivity and stability.

Physical and Chemical Properties

2-Butyl trifluoroacetate exhibits distinctive physical and chemical properties that determine its behavior in various applications and reactions.

Physical Properties

The physical properties of 2-butyl trifluoroacetate are summarized in the table below:

PropertyValueReference
Physical StateColorless liquid
Molecular Weight170.13 g/mol
Boiling Point100°C
Flash Point15°C
Density1.027 g/cm³
Refractive Index1.353
XLogP32.8
Topological Polar Surface Area26.3 Ų

The compound's relatively low boiling point and flash point indicate its volatility, which has implications for its handling and storage requirements . The moderate XLogP3 value of 2.8 suggests a balance between hydrophobic and hydrophilic properties, influencing its solubility characteristics and potential applications as a solvent or reaction medium .

Chemical Properties

2-Butyl trifluoroacetate demonstrates chemical properties characteristic of fluorinated esters. The presence of the trifluoromethyl group affects the electronic properties of the molecule, making it more electrophilic at the carbonyl carbon compared to non-fluorinated analogs. This enhanced electrophilicity influences its reactivity in various chemical transformations.

Key chemical properties include:

  • Enhanced stability due to the electron-withdrawing effect of the trifluoromethyl group

  • Increased acidity of the α-hydrogen (if present in reactions)

  • Greater susceptibility to nucleophilic attack at the carbonyl carbon

  • Solubility in common organic solvents such as ethanol, ether, and acetone

The compound's solubility profile makes it compatible with many organic reaction systems, enhancing its utility in synthesis applications.

Synthesis Methods

The synthesis of 2-butyl trifluoroacetate typically follows esterification pathways common to the preparation of other trifluoroacetate esters.

Standard Esterification

The most direct synthesis route involves the reaction between 2-butanol and trifluoroacetic acid or its derivatives in the presence of a suitable catalyst . This reaction follows the general esterification mechanism:

  • Activation of trifluoroacetic acid, often through conversion to the acid chloride or anhydride

  • Nucleophilic attack by the hydroxyl group of 2-butanol

  • Elimination of water or other leaving group to form the ester bond

  • Purification steps to isolate the desired product

The reaction typically requires heating and stirring, followed by appropriate purification procedures to obtain high-purity 2-butyl trifluoroacetate .

Alternative Synthesis Routes

Alternative synthetic approaches may include:

  • Transesterification reactions using other trifluoroacetate esters

  • Reaction of 2-butanol with trifluoroacetic anhydride

  • Catalytic methods employing acid or base catalysts to improve yield and selectivity

These methods may offer advantages in terms of reaction conditions, yield, or purity depending on the specific requirements of the application.

Applications and Uses

2-Butyl trifluoroacetate serves various functions across different fields, leveraging its unique chemical properties.

Industrial Applications

In industrial settings, 2-butyl trifluoroacetate finds use in several applications:

  • As a solvent in specialized chemical processes due to its solubilizing properties

  • Component in formulations for coatings, paints, and cleaning products

  • Surfactant in material treatment applications, where the fluorinated portion provides surface-active properties

  • Catalyst or promoter in certain organic transformations

The compound's relatively low boiling point makes it suitable for applications where solvent recovery is important, while its chemical stability allows it to withstand harsh reaction conditions.

Research and Pharmaceutical Applications

In research and pharmaceutical contexts, 2-butyl trifluoroacetate serves as:

  • An intermediate in organic synthesis, particularly in the preparation of more complex fluorinated compounds

  • A raw material in the pharmaceutical industry for drug synthesis

  • A protecting group in certain synthetic sequences, where the trifluoroacetate moiety can be selectively introduced and removed

  • A reagent for introducing trifluoromethyl groups into organic molecules

The incorporation of fluorine atoms into pharmaceutical compounds can significantly alter their pharmacokinetic properties, making fluorinated intermediates like 2-butyl trifluoroacetate valuable in drug discovery and development.

Research Findings and Future Directions

Research on 2-butyl trifluoroacetate is relatively limited compared to other trifluorinated compounds, suggesting opportunities for further investigation into its properties and applications.

Current Research Status

Available research on 2-butyl trifluoroacetate focuses primarily on its basic physical and chemical properties, with limited exploration of specialized applications. The compound appears in chemical databases and reference materials, but dedicated studies examining its reactivity patterns or novel applications are sparse.

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